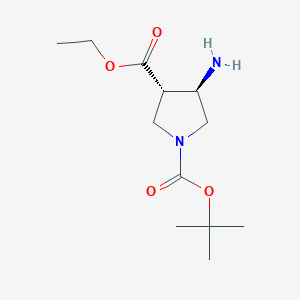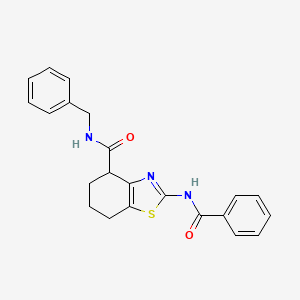![molecular formula C20H18N4O2 B3317002 2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide CAS No. 955784-57-3](/img/structure/B3317002.png)
2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide
Vue d'ensemble
Description
2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide is a compound that features both an indole and an oxadiazole moiety. These structures are known for their significant biological activities and are often incorporated into various pharmacologically active compounds. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the oxadiazole ring is known for its versatility in medicinal chemistry .
Méthodes De Préparation
The synthesis of 2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide typically involves the formation of the oxadiazole ring followed by its attachment to the indole moiety. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. This is followed by a coupling reaction with an indole derivative under appropriate conditions . Industrial production methods may involve similar steps but are optimized for scale, yield, and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: Both the indole and oxadiazole rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antibacterial and antiviral activities.
Mécanisme D'action
The mechanism of action of 2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the oxadiazole ring can form hydrogen bonds and other interactions with biological molecules. These interactions can lead to the modulation of specific pathways, resulting in the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other indole-oxadiazole derivatives, such as:
2-((2-((5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethyl)thio)-5-phenyl-1,3,4-oxadiazole: Known for its antibacterial activity.
3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan: Noted for its energetic properties.
Sodium 4-[3-(aryl)-1,2,4-oxadiazol-5-yl]propanoates: Studied for their HKT-inhibitory activity.
The uniqueness of 2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide lies in its specific combination of the indole and oxadiazole moieties, which confer a unique set of biological activities and chemical properties.
Propriétés
IUPAC Name |
2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19(21-11-10-15-6-2-1-3-7-15)13-24-17-9-5-4-8-16(17)12-18(24)20-23-22-14-26-20/h1-9,12,14H,10-11,13H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBIOMFBENXYNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C=C2C4=NN=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-bromo-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide](/img/structure/B3316949.png)
![3,4-dimethoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide](/img/structure/B3316950.png)
![5-bromo-2-chloro-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B3316952.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide](/img/structure/B3316953.png)
![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-propylacetamide](/img/structure/B3316957.png)
![4-Methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-7-methylbenzo[d]thiazole](/img/structure/B3316967.png)

![2-(2H-1,3-benzodioxole-5-amido)-N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide](/img/structure/B3316976.png)
![2-(acetylsulfanyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3316984.png)
![2-(2H-1,3-benzodioxole-5-amido)-N-[(2-chlorophenyl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide](/img/structure/B3316992.png)
![N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3316993.png)
![N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B3317012.png)
